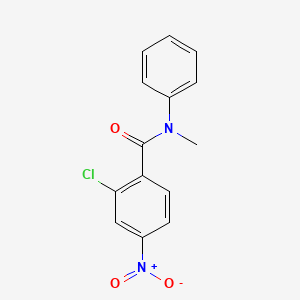

2-chloro-N-methyl-4-nitro-N-phenylbenzamide

Description

BenchChem offers high-quality 2-chloro-N-methyl-4-nitro-N-phenylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-methyl-4-nitro-N-phenylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C14H11ClN2O3 |

|---|---|

Molecular Weight |

290.70 g/mol |

IUPAC Name |

2-chloro-N-methyl-4-nitro-N-phenylbenzamide |

InChI |

InChI=1S/C14H11ClN2O3/c1-16(10-5-3-2-4-6-10)14(18)12-8-7-11(17(19)20)9-13(12)15/h2-9H,1H3 |

InChI Key |

AFTORZVTKYKHCA-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 2-chloro-N-methyl-4-nitro-N-phenylbenzamide

An In-depth Technical Guide to the

Abstract

This technical guide provides a comprehensive and in-depth exploration of the synthesis of 2-chloro-N-methyl-4-nitro-N-phenylbenzamide, a compound of interest for researchers and professionals in drug development and medicinal chemistry. The synthesis is presented as a multi-step process, beginning with the preparation of the key acylating agent, 2-chloro-4-nitrobenzoyl chloride, followed by the formation of a secondary amide intermediate, and culminating in the N-methylation to yield the final product. This guide emphasizes the rationale behind the selection of reagents and reaction conditions, providing a framework for both practical application and further optimization. Detailed experimental protocols, safety considerations, and methods for purification and characterization are included to ensure scientific integrity and reproducibility.

Introduction: Significance and Synthetic Strategy

2-chloro-N-methyl-4-nitro-N-phenylbenzamide and its structural analogs are of significant interest in medicinal chemistry due to the presence of multiple functional groups that can be pivotal for biological activity. The nitroaromatic moiety, for instance, is a well-known pharmacophore in various therapeutic agents[1]. The strategic placement of the chloro-substituent and the N-methylated amide bond further allows for a diverse range of molecular interactions.

Core Synthesis Pathway: From Carboxylic Acid to N-Methylated Amide

The overall synthetic workflow can be visualized as a three-stage process:

Caption: Overall synthetic workflow for 2-chloro-N-methyl-4-nitro-N-phenylbenzamide.

Stage 1: Synthesis of 2-Chloro-4-nitrobenzoyl Chloride

The initial step in this synthesis is the conversion of the commercially available 2-chloro-4-nitrobenzoic acid to its more reactive acyl chloride derivative. This transformation is crucial as the carboxylic acid itself is not sufficiently electrophilic to readily acylate an aniline. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose, as the byproducts (SO₂ and HCl) are gaseous and easily removed.

Reaction Mechanism: Acyl Chloride Formation

The reaction proceeds through a nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride, followed by the elimination of a chloride ion and subsequent loss of sulfur dioxide and a proton to form the acyl chloride.

Experimental Protocol: 2-Chloro-4-nitrobenzoyl Chloride

Materials:

-

2-chloro-4-nitrobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene

-

Dean-Stark trap (optional)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂), add 2-chloro-4-nitrobenzoic acid (1 equivalent).

-

Add an excess of thionyl chloride (2-3 equivalents) and a catalytic amount of dimethylformamide (DMF), if necessary, to facilitate the reaction.

-

Heat the mixture to reflux (approximately 80°C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude 2-chloro-4-nitrobenzoyl chloride can be used directly in the next step or purified by vacuum distillation.

Safety Considerations

-

2-Chloro-4-nitrobenzoic acid: Causes skin irritation and serious eye damage. May cause respiratory irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses[2][3][4].

-

Thionyl chloride: Is highly corrosive and reacts violently with water. The reaction releases toxic gases (HCl and SO₂). All operations should be performed in a well-ventilated fume hood[5].

Stage 2: Synthesis of 2-chloro-N-(4-nitrophenyl)benzamide

With the activated acyl chloride in hand, the next step is the formation of the amide bond through reaction with 4-nitroaniline. The use of a base is necessary to neutralize the hydrochloric acid generated during the reaction.

Reaction Mechanism: Amide Formation

This reaction is a classic nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of 4-nitroaniline attacks the electrophilic carbonyl carbon of 2-chloro-4-nitrobenzoyl chloride. The subsequent collapse of the tetrahedral intermediate and loss of a chloride ion, followed by deprotonation of the nitrogen by a base, yields the amide.

Caption: Simplified mechanism of amide formation.

Experimental Protocol: 2-chloro-N-(4-nitrophenyl)benzamide

Materials:

-

2-chloro-4-nitrobenzoyl chloride

-

4-nitroaniline

-

Pyridine or triethylamine

-

Anhydrous dichloromethane (DCM)

Procedure:

-

Dissolve 4-nitroaniline (1 equivalent) and a base such as pyridine or triethylamine (1.1 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of 2-chloro-4-nitrobenzoyl chloride (1 equivalent) in anhydrous DCM to the cooled aniline solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1M HCl to remove the base, followed by a saturated solution of sodium bicarbonate to neutralize any remaining acid, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane). A similar procedure has been reported for the synthesis of related benzamides[6].

Stage 3: N-Methylation of 2-chloro-N-(4-nitrophenyl)benzamide

The final step is the methylation of the secondary amide nitrogen. This can be achieved using a variety of methylating agents. Dimethyl sulfate is a powerful and cost-effective option, though highly toxic[7][8][9]. Methyl iodide is another common choice, often used in conjunction with a strong base. Phase-transfer catalysis offers a greener alternative by facilitating the reaction between the amide anion and the methylating agent in a biphasic system[10][11][12].

Rationale for Reagent Selection

The choice of methylating agent and base is critical for the success of this step. The amide proton is not very acidic, so a sufficiently strong base is required to generate the corresponding anion for subsequent nucleophilic attack on the methylating agent.

| Reagent Combination | Advantages | Disadvantages |

| Dimethyl Sulfate / K₂CO₃ | High reactivity, cost-effective. | Highly toxic and carcinogenic[7]. |

| Methyl Iodide / NaH | Strong methylating agent. | Sodium hydride is flammable and moisture-sensitive. Methyl iodide is a potential carcinogen. |

| Methyl Iodide / Phase-Transfer Catalyst (e.g., TBAB) / NaOH | Milder conditions, avoids strong, anhydrous bases. Can be performed without solvent[11][13]. | May require optimization of catalyst and reaction conditions. |

Experimental Protocol: N-Methylation

Method A: Using Dimethyl Sulfate

Materials:

-

2-chloro-N-(4-nitrophenyl)benzamide

-

Dimethyl sulfate

-

Anhydrous potassium carbonate

-

Anhydrous acetone or DMF

Procedure:

-

In a flame-dried round-bottom flask, combine 2-chloro-N-(4-nitrophenyl)benzamide (1 equivalent) and anhydrous potassium carbonate (2-3 equivalents) in anhydrous acetone or DMF.

-

With vigorous stirring, add dimethyl sulfate (1.2-1.5 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by TLC.

-

After cooling to room temperature, filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

Method B: Using Phase-Transfer Catalysis

Materials:

-

2-chloro-N-(4-nitrophenyl)benzamide

-

Methyl iodide

-

Tetrabutylammonium bromide (TBAB)

-

Sodium hydroxide (50% aqueous solution)

-

Toluene

Procedure:

-

Combine 2-chloro-N-(4-nitrophenyl)benzamide (1 equivalent), methyl iodide (1.5 equivalents), and a catalytic amount of TBAB (5-10 mol%) in toluene.

-

Add a 50% aqueous solution of sodium hydroxide and stir the mixture vigorously at 50-60°C for 6-8 hours.

-

Monitor the reaction by TLC.

-

After completion, separate the organic layer and wash it with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

Purification and Characterization

Purification of the final product is typically achieved by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent[14]. Recrystallization can also be an effective method for obtaining a highly pure product.

Characterization of 2-chloro-N-methyl-4-nitro-N-phenylbenzamide should be performed using a combination of spectroscopic techniques to confirm its structure and purity.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the range of 7.5-8.5 ppm. A singlet for the N-methyl group around 3.3-3.6 ppm. The exact chemical shifts will be influenced by the electronic effects of the chloro and nitro groups. Due to restricted rotation around the amide bond, broadening of signals or the presence of rotamers may be observed. |

| ¹³C NMR | Aromatic carbons in the range of 120-150 ppm. A signal for the carbonyl carbon around 165-170 ppm. A signal for the N-methyl carbon around 35-40 ppm. |

| IR Spectroscopy | A strong absorption band for the amide carbonyl (C=O) stretch around 1640-1680 cm⁻¹. Characteristic bands for the nitro group (NO₂) asymmetric and symmetric stretches around 1520 cm⁻¹ and 1350 cm⁻¹, respectively. C-Cl stretch around 700-800 cm⁻¹. |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₁₄H₁₀ClN₃O₃, MW: 303.70 g/mol ). Characteristic fragmentation patterns can further confirm the structure. |

Analytical methods such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be employed to determine the purity of the synthesized compound[15].

Conclusion

The synthesis of 2-chloro-N-methyl-4-nitro-N-phenylbenzamide can be reliably achieved through a three-stage process involving the formation of an acyl chloride, subsequent amidation, and a final N-methylation step. This guide provides a detailed framework for this synthesis, emphasizing the rationale behind procedural choices and offering alternative methods for key transformations. The successful execution of this synthesis requires careful attention to reaction conditions and safety protocols, particularly when handling hazardous reagents like thionyl chloride and dimethyl sulfate. The characterization techniques outlined are essential for verifying the identity and purity of the final product, ensuring its suitability for further research and development in the pharmaceutical and chemical sciences.

References

-

Wang, R., Liu, H., You, Y.-Y., et al. (2021). Bioorganic and Medicinal Chemistry Letters, 36, 127788. [Link]

-

ChemRxiv. (n.d.). Additive-free Pd/In2O3 Catalyzed N-methylation of Primary Amides using Formic Acid. [Link]

-

Yale University Department of Chemistry. (n.d.). The Hofmann Elimination Reaction. [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. [Link]

-

Organic Letters. (2022). Monoselective N‑Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. [Link]

-

Wikipedia. (n.d.). Dimethyl sulfate. [Link]

-

Journal of Chemical Sciences. (n.d.). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. [Link]

-

ResearchGate. (2025). Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. [Link]

-

ResearchGate. (n.d.). N‐methylation of secondary amides and imides. Reaction conditions... [Link]

-

Organic Letters. (2013). Copper-Catalyzed N-Methylation of Amides and O-Methylation of Carboxylic Acids by Using Peroxides as the Methylating Reagents. [Link]

-

LookChem. (2025). Dimethyl sulfate: a secret tool for methylation. [Link]

-

Organic Syntheses. (n.d.). dimethyl sulfate. [Link]

-

NIST. (n.d.). Benzamide, N-methyl-. [Link]

-

ResearchGate. (n.d.). Synthesis, Characterization and Crystal Structure of 2-Nitro-N-[2,4-dichlorophenyl]-N-(2-methylbenzoyl)benzamide. [Link]

-

Royal Society of Chemistry. (2014). Methylation of secondary amines with dialkyl carbonates and hydrosilanes catalysed by iron complexes. [Link]

-

MDPI. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [Link]

-

MDPI. (n.d.). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. [Link]

-

Acta Crystallographica Section E: Crystallographic Communications. (n.d.). 2-Chloro-N-(4-methylphenyl)benzamide. [Link]

-

ATSDR. (n.d.). ANALYTICAL METHODS. [Link]

-

Macmillan Group. (2008). Phase-Transfer Catalysis (PTC). [Link]

-

Angewandte Chemie International Edition. (2013). A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. [Link]

Sources

- 1. WO2014147504A2 - Process for preparation of 2-chloro-n-(4-chloro-3-pyridin-2-ylphenyl)-4-methylsulfonylbenzamide solid forms - Google Patents [patents.google.com]

- 2. prepchem.com [prepchem.com]

- 3. rsc.org [rsc.org]

- 4. N-Methylbenzamide(613-93-4) 1H NMR spectrum [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. 2-Chloro-N-(4-nitrophenyl)benzamide synthesis - chemicalbook [chemicalbook.com]

- 7. Dimethyl sulfate - Wikipedia [en.wikipedia.org]

- 8. Dimethyl sulfate: a secret tool for methylation [xrctcl.com]

- 9. scientificlabs.co.uk [scientificlabs.co.uk]

- 10. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]

- 11. researchgate.net [researchgate.net]

- 12. macmillan.princeton.edu [macmillan.princeton.edu]

- 13. Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation | MDPI [mdpi.com]

- 14. Synthesis and Applications of N-Methylbenzamide_Chemicalbook [chemicalbook.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Chemical Properties and Synthetic Methodologies of Substituted Nitrobenzamides

For Researchers, Scientists, and Drug Development Professionals

A Note on Chemical Nomenclature

The initial inquiry for "2-chloro-N-methyl-4-nitro-N-phenylbenzamide" presents a chemically unlikely structure due to the simultaneous presence of both a methyl and a phenyl group on the same amide nitrogen. Our comprehensive analysis of chemical databases and literature suggests this is likely a misnomer. This guide will therefore focus on the most plausible and well-documented related compound: 2-chloro-4-nitro-N-phenylbenzamide . We will also briefly discuss other relevant isomers to provide a comprehensive landscape for the researcher.

Introduction: The Privileged Scaffold of N-Phenylbenzamides

The N-phenylbenzamide core is a recognized "privileged structure" in medicinal chemistry, frequently appearing in compounds with a wide array of biological activities.[1][2] These activities are often modulated by the nature and position of substituents on both the benzoyl and N-phenyl rings. The introduction of a nitro group, a potent electron-withdrawing moiety, and a chloro group can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making these derivatives compelling candidates for drug discovery programs.[3][4] This guide provides a detailed overview of the chemical properties, synthesis, and potential applications of 2-chloro-4-nitro-N-phenylbenzamide and its isomers, offering a foundational resource for researchers in the field.

Core Compound Analysis: 2-chloro-4-nitro-N-phenylbenzamide

Chemical Identity and Properties

2-chloro-4-nitro-N-phenylbenzamide, also known as 2-chloro-4-nitrobenzanilide, is a solid organic compound. Its core structure consists of a benzoyl group substituted with a chlorine atom at the 2-position and a nitro group at the 4-position, which is in turn bonded to an aniline (N-phenyl) group via an amide linkage.

| Property | Value | Source |

| IUPAC Name | 2-chloro-4-nitro-N-phenylbenzamide | PubChem |

| Synonyms | 2-chloro-4-nitrobenzanilide | PubChem |

| CAS Number | 71501-31-0 | PubChem[5] |

| Molecular Formula | C₁₃H₉ClN₂O₃ | PubChem[5] |

| Molecular Weight | 276.67 g/mol | PubChem[5] |

| XLogP3 | 3.3 | PubChem[5] |

Spectroscopic and Analytical Data

-

Infrared (IR) Spectroscopy: The IR spectrum of N-(2-chloro-4-nitrophenyl)benzamide shows characteristic peaks for the amide N-H and C=O stretching, as well as absorptions corresponding to the nitro group and the aromatic rings.[6]

-

Mass Spectrometry: The mass spectrum (electron ionization) for N-(2-chloro-4-nitrophenyl)benzamide is available in the NIST WebBook.[6]

Researchers synthesizing 2-chloro-4-nitro-N-phenylbenzamide would expect to see characteristic signals in their analytical data, including:

-

¹H NMR signals corresponding to the protons on both aromatic rings, with splitting patterns indicative of their substitution.

-

¹³C NMR signals for the carbonyl carbon of the amide and the carbons of the aromatic rings.

-

A molecular ion peak in the mass spectrum corresponding to the molecular weight of the compound.

Synthesis of 2-chloro-4-nitro-N-phenylbenzamide and Derivatives

The synthesis of N-phenylbenzamides is typically achieved through the acylation of an aniline with a benzoyl chloride or benzoic acid.

General Synthesis Workflow

The following diagram illustrates a common synthetic route to produce substituted N-phenylbenzamides.

Caption: General synthetic workflow for 2-chloro-4-nitro-N-phenylbenzamide.

Detailed Experimental Protocol

A common method for the synthesis of N-phenylbenzamide derivatives involves the use of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI).

Step-by-Step Protocol:

-

Activation of Carboxylic Acid:

-

Dissolve 2-chloro-4-nitrobenzoic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM).

-

Add EDCI (1.1 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Stir the mixture at room temperature for 30 minutes to form the activated ester.

-

-

Acylation of Aniline:

-

To the activated ester solution, add aniline (1 equivalent).

-

Continue stirring at room temperature for 16-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, pour the reaction mixture into water and extract with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 2-chloro-4-nitro-N-phenylbenzamide.

-

This protocol can be adapted for the synthesis of various derivatives by substituting the starting aniline.[7]

Potential Applications in Drug Discovery and Research

While specific biological activities for 2-chloro-4-nitro-N-phenylbenzamide are not extensively documented, the broader classes of nitro compounds and N-phenylbenzamides have shown significant potential in several therapeutic areas.

Antimicrobial and Antifungal Activity

Nitro-containing compounds have a long history of use as antimicrobial agents.[4] The nitro group can be reduced by microbial nitroreductases to form reactive nitrogen species that are toxic to the cell. Furthermore, N-phenylbenzamide derivatives have been investigated as potential antibacterial and antifungal agents.[8] The combination of these two pharmacophores in 2-chloro-4-nitro-N-phenylbenzamide makes it a compound of interest for screening against a panel of bacterial and fungal pathogens.

Anticancer and Anti-inflammatory Potential

Certain benzamide derivatives have been identified as inhibitors of key enzymes in cancer and inflammation pathways, such as cyclooxygenase-2 (COX-2) and topoisomerase I (Topo I).[9] The N-phenylbenzamide scaffold is being explored for the development of novel anticancer agents. The substitution pattern on both rings plays a crucial role in the observed activity.

Antiprotozoal Activity

N-phenylbenzamide derivatives have shown promising activity against kinetoplastid parasites, such as Trypanosoma brucei, the causative agent of African trypanosomiasis.[10] These compounds are thought to act as DNA minor groove binders in the parasite's kinetoplast DNA.

The following diagram illustrates the potential areas of biological investigation for this class of compounds.

Caption: Potential biological activities and mechanisms of action for the 2-chloro-4-nitro-N-phenylbenzamide scaffold.

Safety and Handling

As with any laboratory chemical, 2-chloro-4-nitro-N-phenylbenzamide and its derivatives should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this compound is not widely available, the SDS for related compounds such as 2-chloro-4-nitrobenzamide provides guidance.[11]

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Toxicology: The toxicological properties have not been thoroughly investigated. Based on related structures, it may be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.[11]

Conclusion

2-chloro-4-nitro-N-phenylbenzamide represents a versatile chemical scaffold with significant potential for further investigation in drug discovery and development. Its synthesis is straightforward, allowing for the generation of diverse analogs for structure-activity relationship studies. Based on the known biological activities of related N-phenylbenzamides and nitro-containing compounds, this molecule and its derivatives are promising candidates for screening in antimicrobial, anticancer, and antiparasitic assays. This guide provides a solid foundation for researchers to embark on the synthesis and evaluation of this intriguing class of compounds.

References

-

NIST. (n.d.). Benzamide, N-(2-chloro-4-nitrophenyl)-. In NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]

-

PubChem. (n.d.). N-(2-Chloro-4-nitrophenyl)benzamide. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

-

PubChem. (n.d.). 2-Chloro-4-nitrobenzanilide. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

-

PubChem. (n.d.). N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-chloro-4-nitrobenzonitrile. Retrieved February 15, 2026, from [Link]

-

MDPI. (n.d.). N-(3-chlorophenethyl)-4-nitrobenzamide. Retrieved February 15, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-chloro-4-nitrobenzamide. Retrieved February 15, 2026, from [Link]

-

de la Fuente, A., et al. (2013). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Journal of Medicinal Chemistry, 56(17), 6836-6848. [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

-

SpectraBase. (n.d.). 2-Chloro-N-ethyl-4-nitro-N-phenylbenzamide. Retrieved February 15, 2026, from [Link]

-

Fun, H.-K., et al. (2008). N-(2-Chloro-4-nitrophenyl)-2-nitrobenzamide. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1205. [Link]

-

Martinez, A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3611. [Link]

-

Sari, Y., et al. (2023). Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. Pharmacia, 70(1), 1-8. [Link]

-

Khan, S. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering, 5(2), 345-356. [Link]

-

PubChem. (n.d.). 4-Nitrobenzamide. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

-

Deshmukh, R. G., & Deb, M. K. (2014). IR Spectra, Magnetic and Thermal Studies of Copper (II) Complex of N-Hydroxy –N-(4-Chloro) Phenyl N'(4-Fluoro) Phenyl Benzamidine Hydrochloride. Material Science Research India, 11(1), 63-66. [Link]

Sources

- 1. N-(2-Chloro-4-nitrophenyl)-2-nitrobenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Chloro-4-nitrobenzanilide | C13H9ClN2O3 | CID 98684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzamide, N-(2-chloro-4-nitrophenyl)- [webbook.nist.gov]

- 7. 2-Chloro-N-(4-nitrophenyl)benzamide synthesis - chemicalbook [chemicalbook.com]

- 8. Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

Methodological & Application

Application Note: Strategic Synthesis of MELK Inhibitors Utilizing an Activated Benzamide Scaffold

Introduction: MELK as a High-Value Oncology Target

Maternal Embryonic Leucine Zipper Kinase (MELK) has emerged as a critical target in oncology. This serine/threonine kinase is highly upregulated in various cancer types, while being largely absent in normal, healthy cells.[1] MELK plays a pivotal role in several oncogenic processes, including cancer cell survival, proliferation, and the maintenance of cancer stem cells.[1][2] Consequently, the development of potent and selective small-molecule inhibitors of MELK is a highly active area of research in drug discovery. The landmark approval of imatinib in 2001 catalyzed a surge in the development of kinase inhibitors, which have since become a cornerstone of molecularly targeted cancer therapy.[3]

This application note provides a detailed guide for researchers on the strategic synthesis and validation of MELK inhibitors. We will focus on the chemical principles embodied by the reagent 2-chloro-N-methyl-4-nitro-N-phenylbenzamide . While this specific molecule may not be a direct precursor in widely published routes, its core structure—an N-aryl benzamide activated for nucleophilic aromatic substitution (SNAr) and subsequent functionalization—is highly relevant. We will illustrate these principles by detailing a synthetic protocol for a key precursor to Onvansertib (OTS167) , a clinical-stage MELK inhibitor with a potent IC₅₀ of 0.41 nM.[4][5]

Core Reagent Analysis: The Synthetic Utility of Activated Benzamides

The molecule 2-chloro-N-methyl-4-nitro-N-phenylbenzamide provides a valuable scaffold for kinase inhibitor synthesis due to two key features:

-

Activated SNAr Site: The chlorine atom at the 2-position is strongly activated by the electron-withdrawing nitro group at the 4-position. This makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of various amine-containing fragments. This is a common strategy in the synthesis of kinase inhibitors to build complexity and target specific interactions within the kinase ATP-binding pocket.

-

Latent Functionality: The nitro group is a versatile functional group that can be readily reduced to an amine. This newly formed aniline provides a reactive handle for subsequent reactions, such as amide couplings, sulfonamide formation, or further aromatic substitutions, enabling library development and structure-activity relationship (SAR) studies.

These principles are directly applicable to the synthesis of complex kinase inhibitors like Onvansertib.

PART 1: Synthesis of a Key Onvansertib Precursor

We will outline a robust, two-step synthesis for an intermediate that demonstrates the core chemical logic. The protocol starts from the readily available 2-chloro-4-nitrobenzoic acid.

Experimental Protocol 1: Synthesis of 4-((trans-4-((dimethylamino)methyl)cyclohexyl)amino)-2-chloro-N-methyl-N-phenylbenzamide

This protocol details the synthesis of a key intermediate, showcasing the strategic SNAr reaction followed by amide bond formation.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

-

Reaction: 2-Chloro-4-nitrobenzoic acid is reacted with trans-4-((dimethylamino)methyl)cyclohexanamine.

-

Causality: The electron-deficient aromatic ring, activated by the nitro group, readily undergoes substitution at the chloro-position by the primary amine of the cyclohexyl diamine derivative. A suitable base is used to scavenge the HCl generated.

Step 2: Amide Coupling

-

Reaction: The product from Step 1 is then coupled with N-methylaniline.

-

Causality: Standard peptide coupling reagents (e.g., HATU, HOBt/EDC) are used to activate the carboxylic acid, facilitating the formation of the final benzamide product.

Reagents and Conditions Table

| Step | Reagent | Molar Eq. | Solvent | Temperature (°C) | Time (h) | Notes |

| 1a | 2-Chloro-4-nitrobenzoic acid | 1.0 | NMP | RT to 100 | - | Starting material. |

| 1b | trans-4-((dimethylamino)methyl)cyclohexanamine | 1.1 | NMP | RT to 100 | 12-18 | Nucleophile for SNAr. |

| 1c | DIPEA | 2.5 | NMP | RT to 100 | 12-18 | Non-nucleophilic base. |

| 2a | Intermediate from Step 1 | 1.0 | DMF | 0 to RT | - | Acid for coupling. |

| 2b | N-Methylaniline | 1.2 | DMF | 0 to RT | 4-6 | Amine for coupling. |

| 2c | HATU | 1.3 | DMF | 0 to RT | 4-6 | Coupling reagent. |

| 2d | DIPEA | 3.0 | DMF | 0 to RT | 4-6 | Base for coupling reaction. |

Synthetic Workflow Diagram

Caption: Synthetic workflow for an Onvansertib precursor.

PART 2: Biological Validation of Synthesized Inhibitor

After synthesis and purification, the novel compound must be tested for its ability to inhibit MELK kinase activity. This section provides a standard protocol for an in vitro kinase assay.

Experimental Protocol 2: In Vitro MELK Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol is based on the robust and widely used ADP-Glo™ luminescent kinase assay platform, which measures the amount of ADP produced in the kinase reaction.[6]

Principle: The kinase reaction is performed, and then the remaining ATP is depleted. Subsequently, the ADP generated is converted back to ATP, which is then quantified using a luciferase/luciferin reaction. The light output is directly proportional to the kinase activity.[6]

Step-by-Step Methodology:

-

Compound Preparation: Prepare a serial dilution of the synthesized inhibitor (e.g., starting from 10 µM) in DMSO.

-

Reaction Setup (384-well plate):

-

Add 1 µL of diluted inhibitor or DMSO (for control wells).

-

Add 2 µL of MELK enzyme solution (e.g., 8 ng per well) in kinase buffer.

-

Incubate for 10-15 minutes at room temperature.

-

-

Initiate Kinase Reaction:

-

Add 2 µL of a substrate/ATP mixture (e.g., a suitable peptide substrate and 50 µM ATP).

-

Incubate for 60 minutes at room temperature.

-

-

Develop Luminescence Signal:

-

Add 5 µL of ADP-Glo™ Reagent to deplete unused ATP. Incubate for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

-

-

Data Acquisition: Record luminescence using a plate reader.

-

Data Analysis: Correct for background (no enzyme wells), calculate percent inhibition relative to DMSO controls, and plot the data to determine the IC₅₀ value.

Kinase Assay Workflow Diagram

Caption: Workflow for the ADP-Glo™ MELK kinase inhibition assay.

Expected Data and Interpretation

The primary output of this assay is the IC₅₀ value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%. A potent MELK inhibitor like Onvansertib exhibits sub-nanomolar to low nanomolar IC₅₀ values.[4][5]

| Compound | Target Kinase | IC₅₀ (nM) |

| Onvansertib (OTS167) | MELK | 0.41 |

| Synthesized Analog | MELK | To be determined |

| Staurosporine (Control) | Pan-Kinase | ~5-20 |

Conclusion and Future Directions

This application note demonstrates the strategic application of an activated 2-chloro-4-nitro-N-phenylbenzamide scaffold in the design and synthesis of potent MELK kinase inhibitors, using the clinical candidate Onvansertib as a guiding example. The provided protocols for chemical synthesis and in vitro biological validation offer a comprehensive workflow for researchers in drug discovery. Subsequent steps would involve assessing the inhibitor's effect on cancer cell proliferation using assays like the CCK-8 or EdU incorporation assays[2] and eventually evaluating its efficacy in in vivo models.[7] This rational, step-wise approach is fundamental to advancing novel kinase inhibitors from the bench to the clinic.

References

-

National Cancer Institute. (n.d.). Definition of onvansertib - NCI Drug Dictionary. National Cancer Institute. Retrieved February 16, 2026, from [Link]

-

Targeted Oncology. (2025, August 5). Onvansertib Shows Promising Early Efficacy in First-Line KRAS-Mutated mCRC. Retrieved February 16, 2026, from [Link]

-

Cardiff Oncology. (n.d.). Onvansertib. Retrieved February 16, 2026, from [Link]

-

Grellet, E., et al. (n.d.). The Polo-like kinase 1 inhibitor onvansertib represents a relevant treatment for head and neck squamous cell carcinoma resistant to cisplatin and radiotherapy. PMC. Retrieved February 16, 2026, from [Link]

-

Zhang, X., et al. (n.d.). MELK Inhibition Effectively Suppresses Growth of Glioblastoma and Cancer Stem-Like Cells by Blocking AKT and FOXM1 Pathways. Frontiers. Retrieved February 16, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Ots-167. PubChem. Retrieved February 16, 2026, from [Link]

-

ResearchGate. (n.d.). Inhibition of MELK by the binding of Ca 2. Retrieved February 16, 2026, from [Link]

-

PMC. (2025, March 21). The effect of deuterated PLK1 inhibitor on its safety and efficacy in vivo. Retrieved February 16, 2026, from [Link]

-

PubMed. (2021, March 3). OTS167 blocks FLT3 translation and synergizes with FLT3 inhibitors in FLT3 mutant acute myeloid leukemia. Retrieved February 16, 2026, from [Link]

-

ResearchGate. (n.d.). The Study of the Polymorphic System of 2-chloro-4-nitrobenzoic Acid. Retrieved February 16, 2026, from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis, docking study and anticancer activity of benzoic acid Substituted derivatives of quinazolinones. Retrieved February 16, 2026, from [Link]

-

MDPI. (n.d.). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. Retrieved February 16, 2026, from [Link]

-

PMC. (n.d.). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Retrieved February 16, 2026, from [Link]

-

MDPI. (2021, November 25). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Retrieved February 16, 2026, from [Link]

-

ResearchGate. (2024, January). Onvansertib in Combination with FOLFIRI and Bevacizumab in Second-Line Treatment of KRAS-Mutant Metastatic Colorectal Cancer: A Phase Ib Clinical Study. Retrieved February 16, 2026, from [Link]

-

BIOCEV. (n.d.). Trends in kinase drug discovery: targets, indications and inhibitor design. Retrieved February 16, 2026, from [Link]

-

Cardiff Oncology. (2020, June 2). Turning the Tide on Cancer. Retrieved February 16, 2026, from [Link]

Sources

- 1. Ots-167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Frontiers | MELK Inhibition Effectively Suppresses Growth of Glioblastoma and Cancer Stem-Like Cells by Blocking AKT and FOXM1 Pathways [frontiersin.org]

- 3. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. promega.com [promega.com]

- 7. researchgate.net [researchgate.net]

Application Notes & Protocols: Strategic Acylation of 2-chloro-N-methyl-4-nitro-N-phenylbenzamide

Abstract: This guide provides a detailed exploration of acylation strategies for the complex benzamide, 2-chloro-N-methyl-4-nitro-N-phenylbenzamide. This molecule presents significant synthetic challenges due to the presence of two distinct and electronically deactivated aromatic rings. We will dissect the chemical principles governing regioselectivity, present protocols for both classical and modern acylation techniques, and offer insights into the causality behind experimental choices. This document is intended for researchers in medicinal chemistry and drug development seeking to modify this scaffold for structure-activity relationship (SAR) studies.

Introduction and Strategic Overview

2-chloro-N-methyl-4-nitro-N-phenylbenzamide is a multifaceted chemical scaffold. Its constituent parts, including the chlorinated benzene ring and the nitrated aniline moiety, are common in pharmacologically active compounds, such as kinase inhibitors.[1] Modifying this core structure through acylation—the introduction of an acyl group (R-C=O)—is a key strategy for exploring and optimizing biological activity.

However, the electronic nature of this substrate makes acylation a non-trivial endeavor. Both aromatic rings are substituted with electron-withdrawing groups (EWGs), which significantly reduce their nucleophilicity and thus their reactivity towards standard electrophilic aromatic substitution (EAS) reactions like Friedel-Crafts acylation.[2]

The Core Challenge: Reactivity and Regioselectivity

A successful acylation strategy must address two fundamental questions:

-

Reactivity: How can we overcome the high deactivation of the aromatic rings to induce a reaction?

-

Regioselectivity: Which of the two rings will react, and at which position?

This guide will explore three primary strategic pathways to address these challenges:

-

Forced Intermolecular Acylation: Employing highly reactive conditions to overcome the substrate's inertness.

-

Directed C-H Acylation: Using a directing group to achieve high regioselectivity under milder, catalyzed conditions.

-

Intramolecular Acylation (Cyclization): Designing a precursor that undergoes a ring-closing acylation to build complex heterocyclic systems.

Analysis of Electronic Effects and Regioselectivity

The outcome of any electrophilic acylation attempt is dictated by the interplay of inductive and resonance effects of the substituents on both aromatic rings.

-

Ring A (N-phenyl ring): This ring is attached to the amide nitrogen and bears a strong electron-withdrawing nitro group (-NO₂).

-

Nitro Group (-NO₂): A powerful deactivating group through both resonance and induction; it is a strong meta-director.[3]

-

N-methyl-benzamido Group [-N(CH₃)C(=O)Ar]: This is a complex substituent. The nitrogen lone pair can donate into the ring (activating, ortho, para-directing), but this effect is significantly diminished by delocalization onto the adjacent carbonyl group. The carbonyl's electron-withdrawing nature dominates, making the entire group deactivating overall. The directing influence is typically ortho to the nitrogen.

-

-

Ring B (2-chlorobenzoyl ring): This ring is part of the benzoyl group.

-

Chloro Group (-Cl): Deactivating via induction but is an ortho, para-director due to lone pair donation via resonance.

-

Amide Linkage [-C(=O)N(CH₃)Ar]: Strongly deactivating via induction and resonance, directing incoming electrophiles to the meta position.

-

Predicted Reactivity: Ring A is severely deactivated by the nitro group. Ring B is also deactivated. Electrophilic attack is difficult on both. However, the potential for ortho-direction from the amide nitrogen on Ring A makes specific C-H activation strategies viable at the positions adjacent to the nitrogen. For classical electrophilic substitution, reaction, if it occurs at all, would be sluggish and may require harsh conditions that lead to decomposition.

Acylation Strategies & Methodologies

Strategy 1: Forced Intermolecular Friedel-Crafts Acylation

This classical approach seeks to overcome the high activation energy barrier of acylating a deactivated ring by using highly reactive electrophiles and potent catalysts.[4] This method is often a last resort due to its potential for low yields, lack of selectivity, and harsh conditions.

Causality Behind the Method: The reaction relies on generating a highly electrophilic acylium ion (R-C≡O⁺) using a strong Lewis acid (e.g., AlCl₃) or a Brønsted superacid (e.g., triflic acid, CF₃SO₃H).[5][6] The superacid can protonate the amide carbonyl, further destabilizing it and promoting the formation of the acylium ion needed for the reaction. However, the Lewis acid can also complex with the amide and nitro groups, which can further deactivate the substrate or lead to unwanted side reactions.[4]

Protocol 1: Forced Acylation using Triflic Acid

Objective: To attempt the acylation of 2-chloro-N-methyl-4-nitro-N-phenylbenzamide with an acylating agent under superacidic conditions.

Materials:

-

2-chloro-N-methyl-4-nitro-N-phenylbenzamide (1.0 eq)

-

Anhydrous Benzene or other suitable arene (as solvent and reactant if applicable)

-

Acetyl chloride or Benzoyl chloride (1.5 eq)

-

Trifluoromethanesulfonic acid (Triflic acid, CF₃SO₃H) (4.0 eq)[5]

-

Anhydrous Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, dissolve 2-chloro-N-methyl-4-nitro-N-phenylbenzamide (1.0 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add triflic acid (4.0 eq) to the stirred solution. The mixture may change color.

-

In a separate flask, prepare a solution of the acyl chloride (1.5 eq) in a small amount of anhydrous DCM.

-

Add the acyl chloride solution dropwise to the reaction mixture via the dropping funnel over 20 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 16-24 hours, monitoring by TLC. Gentle heating (40-50 °C) may be required to drive the reaction.[5]

-

Upon completion (or cessation of progress), carefully and slowly pour the reaction mixture into a beaker containing crushed ice and saturated NaHCO₃ solution to quench the acid. Caution: Vigorous gas evolution (CO₂) will occur.

-

Transfer the quenched mixture to a separatory funnel and extract with DCM (3x).

-

Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Expected Outcome & Trustworthiness: This protocol is considered low-yield and exploratory. The primary product, if any, is likely the result of acylation at the position ortho to the amide nitrogen on Ring A, or potentially para to the chlorine on Ring B. The self-validating aspect of this protocol lies in rigorous characterization (NMR, MS) of the purified product to confirm its structure and regiochemistry.

Diagram 1: General Workflow for Forced Intermolecular Acylation

Caption: Workflow for intermolecular Friedel-Crafts acylation.

Strategy 2: Palladium-Catalyzed Directed C-H Acylation

A more modern and elegant approach involves using a transition metal catalyst, such as palladium, to selectively activate a C-H bond at a specific position.[7] The amide functionality can act as a directing group, guiding the catalyst to a nearby C-H bond (ortho-position), which then undergoes acylation. This strategy offers superior regioselectivity and typically requires milder conditions than forced Friedel-Crafts reactions.

Causality Behind the Method: The reaction proceeds via a catalytic cycle. The amide's carbonyl oxygen coordinates to the palladium center, forming a five- or six-membered cyclometalated intermediate. This brings the catalyst in close proximity to the ortho C-H bond of either Ring A or Ring B, enabling its activation (cleavage). Subsequent reaction with an acylating source and reductive elimination yields the acylated product and regenerates the active catalyst.[7] For this substrate, direction to the C2' position on Ring A is plausible.

Protocol 2: Pd-Catalyzed Ortho-Acylation with α-Oxocarboxylic Acids

Objective: To regioselectively acylate the substrate at the position ortho to the amide nitrogen using a palladium catalyst. (Adapted from literature on similar systems[7]).

Materials:

-

2-chloro-N-methyl-4-nitro-N-phenylbenzamide (1.0 eq)

-

α-Oxocarboxylic acid (e.g., Phenylglyoxylic acid) (1.8 eq)[7]

-

Palladium(II) acetate [Pd(OAc)₂] (10 mol%)

-

Ammonium persulfate [(NH₄)₂S₂O₈] (2.0 eq)

-

p-Toluenesulfonic acid (PTSA) (0.75 eq)

-

Anhydrous 1,2-Dichloroethane (DCE)

-

Ethyl acetate (EtOAc)

-

Silica gel

Procedure:

-

To a 25 mL sealed tube, add the benzamide substrate (1.0 eq), Pd(OAc)₂ (10 mol%), α-oxocarboxylic acid (1.8 eq), (NH₄)₂S₂O₈ (2.0 eq), and PTSA (0.75 eq).

-

Evacuate and backfill the tube with an inert atmosphere (Nitrogen or Argon).

-

Add anhydrous DCE via syringe to achieve a suitable concentration (e.g., 0.1 M).

-

Seal the tube and place it in a preheated oil bath at 60 °C.

-

Stir the reaction for 24 hours, monitoring by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a plug of silica gel, eluting with ethyl acetate to remove inorganic salts and the catalyst.

-

Concentrate the filtrate in vacuo.

-

Purify the resulting residue by column chromatography on silica gel to isolate the ortho-acylated product.

Expected Outcome & Trustworthiness: This protocol is expected to provide significantly better regioselectivity than the forced Friedel-Crafts method. The primary product should be the one resulting from acylation at the C2' position of the N-phenyl ring (Ring A). Validation requires full spectroscopic characterization to confirm the site of acylation, likely using 2D NMR techniques (NOESY, HMBC) to establish through-space or through-bond correlations.

Strategy 3: Intramolecular Friedel-Crafts Acylation

This powerful strategy is used to construct new ring systems fused to the original scaffold. It involves a two-step process: first, attaching a side chain containing a latent acyl group (like a carboxylic acid) to the molecule, and second, inducing a ring-closing acylation reaction.[8]

Causality Behind the Method: The intramolecular reaction is kinetically favored over its intermolecular counterpart due to the proximity of the reacting groups. The reaction is typically promoted by a dehydrating acid catalyst like polyphosphoric acid (PPA) or methanesulfonic acid (MSA), which converts the carboxylic acid into a highly reactive mixed anhydride or acylium ion that is immediately trapped by the nearby aromatic ring.[8] This method is excellent for building polycyclic structures common in pharmaceuticals.

Protocol 3: Two-Step Intramolecular Acylation via an N-Alkyl Side Chain

Objective: To synthesize a precursor and perform an intramolecular Friedel-Crafts reaction to form a tricyclic product.

Part A: Synthesis of the Precursor

-

Deprotonation: Dissolve 2-chloro-N-methyl-4-nitro-N-phenylbenzamide (1.0 eq) in anhydrous THF and cool to -78 °C. Add a strong, non-nucleophilic base like lithium diisopropylamide (LDA) (1.1 eq) to deprotonate the most acidic proton, likely on the N-methyl group or an aromatic C-H. A more reliable route would start from 2-chloro-4-nitro-N-phenylbenzamide and perform N-alkylation. For the sake of a plausible protocol, let's assume N-alkylation of the corresponding secondary amide.

-

Alkylation: React the corresponding secondary amide (2-chloro-4-nitro-N-phenylbenzamide) with a suitable alkylating agent like ethyl 3-bromopropanoate in the presence of a base like NaH in DMF to yield the precursor: ethyl 3-((2-chloro-N-(4-nitrophenyl)benzamido)methyl)propanoate.

-

Hydrolysis: Hydrolyze the ester group of the precursor to the corresponding carboxylic acid using LiOH in a THF/water mixture.

Part B: Intramolecular Cyclization

-

To a round-bottom flask, add polyphosphoric acid (PPA) (10-20 times the weight of the substrate).

-

Heat the PPA to 80-100 °C with vigorous mechanical stirring until it is a mobile liquid.

-

Add the carboxylic acid precursor from Part A in one portion.

-

Stir the mixture at 100 °C for 2-4 hours, monitoring by TLC.

-

Quenching: Carefully pour the hot reaction mixture onto a large amount of crushed ice with stirring. This will hydrolyze the PPA and precipitate the organic product.

-

Extract the aqueous slurry with ethyl acetate (3x).

-

Combine the organic layers, wash with water, saturated NaHCO₃, and brine.

-

Dry over MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude material by column chromatography to yield the cyclized product.

Diagram 2: Simplified Mechanism for Intramolecular Acylation

Caption: Key steps in an acid-catalyzed intramolecular acylation.

Data Summary and Strategic Comparison

| Strategy | Catalyst / Reagent | Conditions | Regioselectivity | Advantages | Disadvantages |

| Forced Intermolecular Acylation | AlCl₃, Triflic Acid[5] | Harsh (0 °C to 50 °C) | Low to Moderate | Utilizes common reagents | Low yield, side reactions, poor selectivity, harsh conditions |

| Directed C-H Acylation | Pd(OAc)₂[7] | Mild (e.g., 60 °C) | High (ortho to DG) | High selectivity, mild conditions, functional group tolerance | Requires specific catalyst and directing group compatibility |

| Intramolecular Acylation | PPA, MSA[8] | Moderate to Harsh | High (forms 5/6-membered rings) | Forms complex polycyclic systems, kinetically favored | Requires multi-step synthesis of a suitable precursor |

Characterization of Acylated Products

Confirming the identity and, crucially, the regiochemistry of the acylation product is paramount. A combination of analytical techniques is required for unambiguous structure elucidation.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the presence of the new acyl group and changes in the aromatic substitution pattern. 2D NMR experiments like COSY, HSQC, HMBC, and NOESY are critical for definitively assigning the position of the new substituent.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight, confirming the elemental formula of the product. Fragmentation patterns can also offer structural clues.

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound and to separate potential regioisomers for individual characterization.[9]

References

-

LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]

-

Dubac, J., & Caperieu, A. (n.d.). Catalytic Friedel-Crafts Acylation of Aniline Derivatives. ResearchGate. [Link]

-

Wang, D., et al. (2018). Palladium-Catalyzed Decarboxylative ortho-Acylation of Anilines with Carbamate as a Removable Directing Group. ACS Omega. [Link]

-

William A. H. (n.d.). Aromatic Reactivity. Michigan State University Department of Chemistry. [Link]

-

Wallace, J. M., et al. (2011). Friedel-Crafts Acylation with Amides. NIH Public Access. [Link]

-

Maury, D., et al. (2010). Optimized conditions for 2-aminobenzamide labeling and high-performance liquid chromatography analysis of N-acylated monosaccharides. PubMed. [Link]

-

Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. [Link]

-

LibreTexts. (2023). AR4. Activation and Deactivation. Chemistry LibreTexts. [Link]

-

Ashenhurst, J. (2018). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Aromatic Reactivity [www2.chemistry.msu.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Friedel-Crafts Acylation with Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Optimized conditions for 2-aminobenzamide labeling and high-performance liquid chromatography analysis of N-acylated monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Scalable Synthesis of Methyl 1-acetyl-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate

Executive Summary

This application note details the optimized synthesis of Methyl 1-acetyl-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate (herein referred to as Intermediate 6 ), a critical building block in the convergent synthesis of the tyrosine kinase inhibitor Nintedanib (BIBF 1120).[1]

Nintedanib is an indolinone-derived triple angiokinase inhibitor targeting VEGFR, FGFR, and PDGFR.[1] The synthesis of Intermediate 6 represents the "oxindole half" of the molecule, which is subsequently condensed with an aniline moiety. This protocol focuses on the orthoester condensation strategy , a robust methodology preferred for its scalability and high atom economy compared to earlier Knoevenagel approaches.

Key Technical Insights:

-

Mechanism: One-pot acetylation and condensation driven by acetic anhydride.[1][2][3]

-

Critical Parameter: Temperature control (110–130°C) is vital to drive the elimination of alcohol and shift the equilibrium toward the enol ether.

-

Purity Profile: The protocol minimizes the formation of deacetylated side products, ensuring HPLC purity >98%.

Safety & Handling (GLP Standards)

Warning: This protocol involves reagents that are corrosive, lachrymatory, and moisture-sensitive.[1] All operations must be conducted in a properly functioning chemical fume hood.[1]

| Reagent | Hazard Class | Safety Precaution |

| Acetic Anhydride | Corrosive, Flammable | Lachrymator.[1] Use butyl rubber gloves.[1] Avoid inhalation. |

| Trimethyl Orthobenzoate | Irritant, Moisture Sensitive | Store under inert atmosphere (N₂/Ar).[1] Hydrolyzes to benzoate.[1] |

| Methyl 2-oxoindoline-6-carboxylate | Irritant | Avoid dust generation.[1] |

| General Solvent (Toluene/Xylene) | Flammable, Health Hazard | Use static-dissipative equipment.[1] |

Reaction Pathway & Mechanism

The synthesis involves the condensation of methyl 2-oxoindoline-6-carboxylate (SM-1 ) with trimethyl orthobenzoate (SM-2 ) in the presence of acetic anhydride.[1] Acetic anhydride serves a dual role:

-

N-Acetylation: Protects the lactam nitrogen and increases the acidity of the C3-position.[1]

-

Solvent/Promoter: Facilitates the elimination of methanol/ethanol during the condensation.

Mechanistic Flowchart

Figure 1: Reaction pathway for the synthesis of Intermediate 6 via acetic anhydride mediated condensation.

Experimental Protocol

Scale: 100 mmol basis Expected Yield: 75–82% Appearance: Bright yellow/greenish crystalline solid

Materials Required[2][3][4][5][6][7][8]

-

Methyl 2-oxoindoline-6-carboxylate (19.1 g, 100 mmol)[1]

-

Trimethyl orthobenzoate (54.6 g, 300 mmol, 3.0 equiv)

-

Acetic anhydride (102 g, 1.0 mol, ~10 equiv)

-

Toluene (Optional co-solvent for temperature control)[1]

Step-by-Step Methodology

-

Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser (fitted with a drying tube or N₂ line), and an internal temperature probe.

-

Charging: Charge the flask with Methyl 2-oxoindoline-6-carboxylate (19.1 g).

-

Reagent Addition: Add Acetic anhydride (102 g) followed by Trimethyl orthobenzoate (54.6 g). Note: The order is critical to ensure proper suspension before heating.

-

Reaction:

-

Crystallization (Workup):

-

Cool the reaction mixture slowly to 20–25°C over 2 hours. The product will precipitate as a heavy slurry.

-

Further cool to 0–5°C and hold for 1 hour to maximize yield.

-

-

Isolation:

-

Drying: Dry the solid in a vacuum oven at 50°C for 12 hours.

Process Data & Validation

The following parameters are critical for validating the quality of the synthesized intermediate before proceeding to the final coupling step.

Analytical Specifications

| Parameter | Specification | Method |

| Appearance | Yellow to greenish-yellow solid | Visual |

| Melting Point | 185 – 190°C | Capillary Method |

| HPLC Purity | > 98.0% (Area %) | C18 Column, ACN/Water |

| LOD (Loss on Drying) | < 0.5% | Gravimetric |

| Identity | Conforms to Structure | ¹H-NMR (DMSO-d₆) |

Troubleshooting Guide

-

Low Yield: Often caused by moisture in the orthobenzoate or incomplete acetylation. Ensure reagents are fresh and the system is dry.

-

Dark Coloration: Reaction temperature exceeded 140°C, leading to degradation. Adhere strictly to 110–120°C.

-

Incomplete Precipitation: Acetic anhydride volume was too high.[1] Concentrate the reaction mixture under reduced pressure (remove ~50% vol) before cooling.

Scientific Commentary (Expertise)

The choice of Trimethyl orthobenzoate over benzoyl chloride is a strategic process decision.[1]

-

Atom Economy: The orthoester allows for the simultaneous installation of the phenyl-methylene motif and the methoxy leaving group required for the subsequent displacement by the aniline.

-

Reactivity: The resulting enol ether (Intermediate 6) is highly electrophilic at the benzylic position. This reactivity is tuned specifically for the addition-elimination reaction with the aniline fragment (N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide) in the final step of Nintedanib synthesis.[1]

-

Stability: Unlike the acid chloride route, which generates HCl and requires base scavengers, the orthoester route generates volatile alcohols and esters, simplifying purification to a filtration step.

References

-

Roth, G. J., et al. (2015).[5] "Nintedanib: From Discovery to the Clinic."[5][6][7] Journal of Medicinal Chemistry, 58(3), 1053–1063.[5] [Link]

-

Roth, G. J., et al. (2009). "Design, Synthesis, and Evaluation of Indolinones as Triple Angiokinase Inhibitors..." Journal of Medicinal Chemistry, 52(14), 4466–4480. [Link]

-

Boehringer Ingelheim Int. (2001).[1] "Indolinones, their production and their use as pharmaceutical compositions." Patent WO2001027081. [1]

Sources

- 1. 1253769-13-9 | methyl (Z)-1-acetyl-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate - AiFChem [aifchem.com]

- 2. CN112592307B - Preparation method of nintedanib intermediate - Google Patents [patents.google.com]

- 3. Nintedanib:Class, Uses, Synthesis, Mechanism of Action and Toxicity_Chemicalbook [chemicalbook.com]

- 4. US20200048225A1 - Methods for preparing nintedanib and intermediates thereof - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Technical Support Center: Acylation of N-Methyl-4-nitroaniline

Welcome to the technical support center for the acylation of N-methyl-4-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, troubleshoot common issues, and optimize experimental outcomes. The inherent electronic properties of N-methyl-4-nitroaniline present unique challenges, and understanding the potential side reactions is paramount to achieving high yields of the desired N-acylated product.

Troubleshooting Guide

This section addresses specific problems you may encounter during the acylation of N-methyl-4-nitroaniline, providing explanations and actionable solutions.

Question: My reaction yield is significantly lower than expected, and I have a mixture of products. What are the likely side reactions?

Answer:

Low yields and product mixtures in the acylation of N-methyl-4-nitroaniline are often attributable to several competing side reactions. The electron-withdrawing nature of the nitro group deactivates the aromatic ring, making the nitrogen of the N-methyl group the primary nucleophilic site. However, under certain conditions, other reactions can occur.

1. C-Acylation (Friedel-Crafts Acylation):

While the amino group's nitrogen is more nucleophilic, C-acylation on the aromatic ring can occur, especially under harsh conditions or with strong Lewis acid catalysts.[1][2][3] The nitro group is a meta-director in electrophilic aromatic substitution, but the N-methyl group is an ortho, para-director. The interplay of these directing effects can lead to a complex mixture of C-acylated isomers. However, the strong deactivation of the ring by the nitro group and the potential for the Lewis acid to complex with the amine nitrogen generally make Friedel-Crafts acylation unfavorable for anilines.[1][4][5]

2. Di-acylation:

In some instances, particularly with highly reactive acylating agents or an excess of the reagent, di-acylation can occur, where a second acyl group is added. This is less common for N-methyl-4-nitroaniline due to the deactivating effect of the first acyl group.[6]

3. O-Acylation of the Nitro Group:

While less common, it is theoretically possible for the oxygen atoms of the nitro group to act as nucleophiles, leading to the formation of an acylated nitro group intermediate. This is generally not a significant pathway.

4. Reaction with Solvent or Impurities:

The acylating agent can react with nucleophilic solvents (e.g., alcohols) or impurities (e.g., water), consuming the reagent and reducing the yield of the desired product. It is crucial to use anhydrous solvents and high-purity reagents.

To diagnose the issue, it is recommended to analyze the crude reaction mixture by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy to identify the major byproducts.

Question: I am observing a significant amount of starting material even after a prolonged reaction time. How can I improve the conversion rate?

Answer:

Incomplete conversion can be due to several factors related to the reduced nucleophilicity of the nitrogen atom in N-methyl-4-nitroaniline.

1. Insufficiently Reactive Acylating Agent:

The choice of acylating agent is critical. For the deactivated N-methyl-4-nitroaniline, a more reactive acylating agent may be necessary. The general order of reactivity is: Acyl Halide > Acid Anhydride > Carboxylic Acid.

2. Inadequate Base:

A base is often used to neutralize the acid byproduct (e.g., HCl from an acyl chloride) and to deprotonate the nitrogen, increasing its nucleophilicity.[7] Pyridine is a common choice as it can also act as a nucleophilic catalyst.[7] Insufficient base or a base that is too weak can lead to slow or incomplete reactions.

3. Suboptimal Reaction Temperature:

While higher temperatures can increase the reaction rate, they can also promote side reactions and decomposition. A systematic study of the reaction temperature is recommended to find the optimal balance between reaction rate and selectivity.

4. Catalyst Deactivation:

In cases where a Lewis acid catalyst is used for C-acylation, it can be deactivated by complexation with the lone pair of electrons on the nitrogen atom of the aniline.[1][2][4]

Question: How can I selectively achieve N-acylation over potential C-acylation?

Answer:

Selective N-acylation is the desired outcome. The key is to leverage the higher nucleophilicity of the nitrogen atom compared to the aromatic ring carbons.

-

Avoid Friedel-Crafts Conditions: Do not use strong Lewis acid catalysts like AlCl₃, which promote C-acylation.[1][4]

-

Use a Suitable Base: Employ a non-nucleophilic or a weakly nucleophilic base like pyridine or a tertiary amine (e.g., triethylamine). The base will deprotonate the nitrogen, enhancing its nucleophilicity for N-acylation, and will also scavenge the acid byproduct.

-

Moderate Reaction Conditions: Use the mildest possible reaction conditions (temperature, reaction time) that still afford a reasonable reaction rate. This will favor the kinetically preferred N-acylation over the more energy-intensive C-acylation.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the acylation of N-methyl-4-nitroaniline.

What are the recommended starting conditions for the acylation of N-methyl-4-nitroaniline?

A good starting point for the N-acylation of N-methyl-4-nitroaniline is to use a slight excess (1.1-1.5 equivalents) of a reactive acylating agent like an acyl chloride or acid anhydride. The reaction is typically carried out in an aprotic solvent such as dichloromethane (DCM), acetonitrile, or N,N-dimethylformamide (DMF) in the presence of a base like pyridine or triethylamine. The reaction can often be performed at room temperature, but gentle heating may be required to drive the reaction to completion.

| Parameter | Recommended Range | Rationale |

| Acylating Agent | Acyl chloride or Acid Anhydride | Higher reactivity is needed for the deactivated substrate. |

| Equivalents of Acylating Agent | 1.1 - 1.5 | Ensures complete consumption of the starting material. |

| Solvent | Anhydrous DCM, Acetonitrile, or DMF | Aprotic solvents that will not react with the acylating agent. |

| Base | Pyridine or Triethylamine | Neutralizes acid byproduct and enhances nitrogen nucleophilicity. |

| Temperature | Room Temperature to 50°C | Balances reaction rate with minimizing side reactions. |

How does the nitro group influence the acylation reaction?

The nitro group has a profound electronic influence on the acylation of N-methyl-4-nitroaniline.

-

Deactivation of the Aromatic Ring: The strong electron-withdrawing nature of the nitro group significantly deactivates the benzene ring towards electrophilic attack, thereby disfavoring C-acylation (Friedel-Crafts reaction).[8]

-

Reduced Nucleophilicity of the Nitrogen: Through resonance and inductive effects, the nitro group also reduces the electron density on the nitrogen atom of the N-methyl group, making it less nucleophilic than the nitrogen in aniline or N-methylaniline. This necessitates the use of more reactive acylating agents or more forcing reaction conditions to achieve N-acylation.[9]

What is the general mechanism for the N-acylation of N-methyl-4-nitroaniline?

The N-acylation of N-methyl-4-nitroaniline with an acyl chloride proceeds through a nucleophilic acyl substitution mechanism.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of N-methyl-4-nitroaniline attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate.

-

Leaving Group Departure: The tetrahedral intermediate collapses, and the chloride ion is expelled as a leaving group.

-

Deprotonation: A base, such as pyridine, removes the proton from the nitrogen atom, yielding the neutral N-acylated product and the protonated base.

Caption: N-acylation mechanism of N-methyl-4-nitroaniline.

Experimental Protocols

Protocol 1: General Procedure for N-Acetylation using Acetic Anhydride

This protocol details a standard procedure for the N-acetylation of N-methyl-4-nitroaniline.

Materials:

-

N-methyl-4-nitroaniline

-

Acetic anhydride

-

Pyridine

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve N-methyl-4-nitroaniline (1.0 eq) in anhydrous dichloromethane.

-

Add pyridine (1.2 eq) to the solution and stir at room temperature.

-

Slowly add acetic anhydride (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Troubleshooting Workflow

Caption: A workflow for troubleshooting acylation reactions.

References

-

Pearson. (n.d.). Acylation of Aniline Explained. Retrieved from [Link]

-

Vaia. (n.d.). Aniline first reacts with acetyl chloride producing compound 'A'. Retrieved from [Link]

- Google Patents. (n.d.). CN101580473B - Method for preparing N-methyl paranitroaniline.

-

askIITians. (2025, July 19). Why is acetylation performed before nitration of aniline? Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction of 4-nitroaniline with methyl acrylate. Retrieved from [Link]

- Google Patents. (n.d.). CN101774929A - Preparation method of 2-methyl-4-nitrophenylamine.

-

Reddit. (2016, February 17). Mechanism of acylation of aniline with acetic anhydride? Retrieved from [Link]

-

Shaalaa.com. (2022, March 25). Why is NH2 group of aniline acetylated before carrying out nitration? Retrieved from [Link]

-

Filo. (2025, November 20). Chemistry point, Indri. MM:15 Why is the NH₂ group of aniline acetylated... Retrieved from [Link]

-

Studylib. (n.d.). N-Acetylation of Aniline: Lab Procedure & Mechanism. Retrieved from [Link]

-

ResearchGate. (n.d.). N-Acylation Reactions of Amines. Retrieved from [Link]

-

CDN. (n.d.). N-Terminus Acetylation Protocol. Retrieved from [Link]

-

Royal Society of Chemistry. (2016). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017, December 10). Why doesn't aniline undergo Friedel-Crafts alkylation? Retrieved from [Link]

-

Sathee Forum. (2025, October 14). Explain why: Aniline does not undergo Friedel–Crafts reaction? Retrieved from [Link]

-

Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

-

Reddit. (2020, November 28). I've been stuck on this reaction, unable to do the mechanism. It's a friedel-craft reaction. Please help. Retrieved from [Link]

-

SIELC Technologies. (2018, February 19). N-Methyl-4-nitroaniline. Retrieved from [Link]

-

ResearchGate. (n.d.). N-Methy-4-Nitroaniline (MNA). Retrieved from [Link]

-

PubChem. (n.d.). N-Methyl-4-nitroaniline. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Separation and Purification of Multiply Acetylated Proteins Using Cation-Exchange Chromatography. Retrieved from [Link]

-

ACS Publications. (2020, October 6). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Retrieved from [Link]

-

Difference Between. (2020, November 2). Difference Between O Acylation and N Acylation. Retrieved from [Link]

-

YouTube. (2018, May 2). C vs O acylation with question from csir-net exam. Retrieved from [Link]

-

Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. Explain why: Aniline does not undergo Friedel–Crafts reaction ? | Sathee Forum [forum.prutor.ai]

- 3. studymind.co.uk [studymind.co.uk]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 7. Chemistry point, Indri. MM:15 Why is the NH₂ group of aniline acetylated.. [askfilo.com]

- 8. vaia.com [vaia.com]

- 9. shaalaa.com [shaalaa.com]

Validation & Comparative

Technical Guide: 2-Chloro-N-methyl-4-nitro-N-phenylbenzamide (CMNPB) as a Selective Acylating Agent

This guide provides an in-depth technical comparison of 2-chloro-N-methyl-4-nitro-N-phenylbenzamide (CMNPB) against traditional acylating agents. It frames CMNPB not merely as a static intermediate, but as a representative of the emerging class of "Twisted Amide" (Ground-State Destabilized) reagents, a cutting-edge concept in modern organic synthesis (pioneered by groups like Szostak et al.).

Executive Summary: The "Twisted Amide" Advantage

In the hierarchy of acylating agents, researchers typically choose between high reactivity (Acyl Chlorides) and high stability (Amides). 2-chloro-N-methyl-4-nitro-N-phenylbenzamide (CMNPB) occupies a unique "Goldilocks" zone known as Ground-State Destabilization .

Unlike planar amides which are inert due to strong

Key Chemical Identity

-

Compound: 2-chloro-N-methyl-4-nitro-N-phenylbenzamide

-

Role: Selective Acyl Transfer Reagent (Twisted Amide Class)

-

Mechanism: Resonance destabilization via steric hindrance (

-Cl vs

Mechanistic Comparison: CMNPB vs. Alternatives

The following diagram illustrates why CMNPB functions as an acylating agent compared to a standard planar amide.